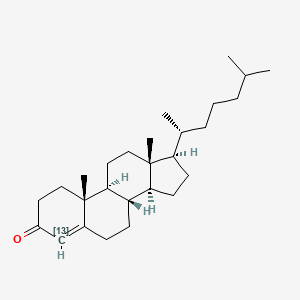

Cholestenone-13C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXRYYXRWJDKP-HLMQNULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholestenone-13C: A Technical Guide to its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestenone-13C is a stable isotope-labeled form of cholestenone (specifically, cholest-4-en-3-one), a pivotal intermediate in cholesterol metabolism. The incorporation of a carbon-13 (¹³C) isotope provides a non-radioactive tracer that enables researchers to meticulously track the metabolic fate of cholestenone in various biological systems. This technical guide provides an in-depth overview of this compound, its role in metabolic research, detailed experimental protocols, and the signaling pathways it helps to elucidate.

The Role of this compound in Metabolic Research

This compound serves as a powerful tool for metabolic flux analysis, allowing for the quantitative investigation of pathways involved in steroid metabolism. Its primary application lies in tracing the conversion of cholestenone to its downstream metabolites, most notably cholestanol (B8816890) and coprostanol. This is of particular interest in studies related to gut microbiota, as these microorganisms are primarily responsible for this transformation. By using this compound, researchers can gain insights into:

-

Gut Microbiota Activity: Quantifying the conversion of this compound to labeled coprostanol provides a direct measure of the metabolic activity of specific gut bacteria.

-

Cholesterol Homeostasis: Understanding the pathways of cholesterol excretion and metabolism is crucial for research into cardiovascular diseases. Cholestenone is a key intermediate in the pathway that converts cholesterol to non-absorbable coprostanol, which is then excreted.

-

Disease Pathogenesis: Dysregulation of cholestenone and cholestanol metabolism has been implicated in certain metabolic disorders. This compound can be used to study the enzymatic and microbial dysfunctions associated with these conditions.

Key Metabolic Pathways

Cholestenone is a central node in several metabolic pathways. The following diagram illustrates the primary conversion pathways of cholesterol and cholestenone.

A Technical Guide to the Synthesis and Purification of ¹³C-Labeled Cholestenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C-labeled Cholestenone (4-Cholesten-3-one). This isotopically labeled compound is a critical tool in metabolic research and clinical mass spectrometry, serving as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.[1] This guide details two primary synthesis routes—enzymatic and chemical—and outlines a robust purification workflow to achieve high purity and isotopic enrichment.

Introduction to ¹³C-Labeled Cholestenone

Cholestenone is an intermediate in the oxidation of cholesterol and is primarily metabolized in the liver.[1] The incorporation of a stable isotope like Carbon-13 (¹³C) allows for the precise tracking and quantification of cholestenone and its metabolic precursors and products in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide focuses on practical, reproducible methods for the preparation of high-purity ¹³C-labeled cholestenone for research applications.

Synthesis Methodologies

The synthesis of ¹³C-labeled cholestenone can be approached through two main strategies: enzymatic conversion of ¹³C-labeled cholesterol and direct chemical oxidation of the labeled precursor. The choice of method depends on the desired scale, required purity, and the nature of the available starting materials.

Enzymatic Synthesis from ¹³C-Labeled Cholesterol

Enzymatic synthesis offers high specificity and mild reaction conditions, minimizing the formation of byproducts. The most common enzymatic approach utilizes cholesterol oxidase to catalyze the conversion of cholesterol to cholestenone.[3][4] This method is particularly advantageous when starting with biosynthetically produced ¹³C-cholesterol, for instance, from cell cultures fed with ¹³C-glucose.[5]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from a method using cholesterol oxidase in an aqueous/organic biphasic system, which has been shown to achieve high conversion rates.[4]

-

Preparation of the Reaction Mixture:

-

In a rotary shaking flask, prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent such as petroleum ether.[4] A typical volumetric ratio would be 100 mL of aqueous phase to 30 mL of organic phase.[4]

-

Dissolve the ¹³C-labeled cholesterol in the organic phase. The initial concentration of cholesterol can range from 0.5 to 4.0 g per 130 mL of total reaction volume.[4] Note that higher initial cholesterol concentrations may lead to lower conversion rates.[4]

-

Add the cholesterol oxidase solution to the aqueous phase. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 250 rpm) to ensure adequate mixing of the two phases.[4]

-

The reaction time is typically around 5 hours, but should be monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Ensuring adequate aeration, for instance by introducing air or oxygen, can improve the conversion rate.[4]

-

-

Work-up:

-

After the reaction, separate the organic layer containing the ¹³C-cholestenone.

-

The organic phase is then processed for purification as detailed in Section 3.

-

Chemical Synthesis from ¹³C-Labeled Cholesterol

Chemical oxidation provides a direct and often high-yielding route to cholestenone. Several methods are available, with Jones oxidation being a straightforward and efficient option.

Experimental Protocol: Chemical Synthesis via Jones Oxidation

This protocol describes a general procedure for the Jones oxidation of cholesterol.

-

Dissolution of Starting Material:

-

Dissolve the ¹³C-labeled cholesterol in a minimal amount of acetone (B3395972) in a flask equipped with a magnetic stirrer.

-

-

Oxidation Reaction:

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromic acid and sulfuric acid in water) dropwise to the cholesterol solution with stirring. The reaction is typically rapid, often completing within 5 minutes at room temperature.[6]

-

Monitor the reaction by TLC until all the starting material is consumed.

-

-

Quenching and Work-up:

-

Quench the reaction by adding isopropanol (B130326) until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Add water to the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ¹³C-cholestenone.

-

Purification of ¹³C-Labeled Cholestenone

A multi-step purification process is essential to achieve the high purity required for analytical standards and metabolic studies. The following workflow is effective for purifying cholestenone from both enzymatic and chemical synthesis routes.

dot

Caption: Purification workflow for ¹³C-labeled Cholestenone.

Detailed Purification Protocols

Protocol 1: Silica Gel Column Chromatography

-

Column Preparation:

-

Sample Loading:

-

Dissolve the crude ¹³C-cholestenone from the synthesis work-up in a minimal amount of the initial mobile phase (e.g., petroleum ether).

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a low-polarity mobile phase, such as petroleum ether.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of ethyl acetate in petroleum ether from 1:40 to 1:20 (v/v) is effective for eluting cholestenone.[4]

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

-

Product Recovery:

-

Combine the pure fractions and remove the solvent by rotary evaporation.

-

Protocol 2: Recrystallization

-

Solvent Selection: Anhydrous alcohol (ethanol) is a suitable solvent for the recrystallization of cholestenone.[4]

-

Procedure:

-

Dissolve the partially purified ¹³C-cholestenone from column chromatography in a minimum amount of hot anhydrous alcohol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals to obtain the final purified product.

-

Quality Control and Data Presentation

The purity and identity of the final product must be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and allows for the determination of isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and the position of the ¹³C label.[2]

HPLC Analysis Method

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile/methanol (60:40, v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 240 nm (the absorption maximum for the enone chromophore).[3]

-

Column Temperature: 30°C.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of cholestenone.

Table 1: Comparison of Synthesis Methods

| Parameter | Enzymatic Synthesis (with Cholesterol Oxidase) | Chemical Synthesis (e.g., Jones Oxidation) |

| Starting Material | ¹³C-Labeled Cholesterol | ¹³C-Labeled Cholesterol |

| Key Reagent | Cholesterol Oxidase | Jones Reagent (CrO₃/H₂SO₄) |

| Reaction Conditions | Mild (e.g., 30°C, neutral pH)[4] | Harsh (strongly acidic, oxidizing)[6] |

| Specificity | High, less byproduct formation | Lower, potential for over-oxidation or side reactions |

| Typical Conversion | >90% (optimized)[4] | Generally high, often >95% |

Table 2: Purification Efficiency

| Purification Step | Typical Recovery | Purity Achieved |

| Extraction & Washing | ~96% | - |

| Column Chromatography | ~98% (of loaded material) | >98%[4] |

| Recrystallization | ~98% (of chromatographed material) | >99.5%[4] |

| Overall Recovery | ~92% [4] | >99.5% [4] |

Table 3: Final Product Specifications

| Parameter | Specification | Analytical Method |

| Chemical Purity | >99% | HPLC[4] |

| Isotopic Enrichment | Dependent on starting material, typically >98% | Mass Spectrometry |

| Identity | Conforms to reference spectra | NMR, MS |

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of ¹³C-labeled cholestenone involve a series of logical steps, from the selection of the labeled precursor to the final validation of the product. The choice of synthetic route influences the purification strategy, and the intended application dictates the required level of purity and characterization.

dot

Caption: Decision workflow for ¹³C-Cholestenone synthesis.

References

- 1. Enzymes on Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Cholestenone-13C: Sourcing and Application in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cholestenone-13C, a crucial isotopically labeled internal standard for quantitative analysis in various research fields. This document outlines key suppliers, purchasing options, and detailed experimental protocols for its application in mass spectrometry-based quantification of cholestenone and related metabolites.

Sourcing and Procurement of this compound

The selection of a reliable supplier for stable isotope-labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. Key considerations include isotopic and chemical purity, availability in required quantities, and transparent pricing. Below is a comparative summary of prominent suppliers of this compound.

| Supplier | Product Name | Catalog Number | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| MedchemExpress | This compound | HY-113365S1 | 68165-57-1 | Purity: 99.0% | 1 mg, 5 mg | $38 (1 mg), $120 (5 mg)[1] |

| LGC Standards | 4-Cholesten-3-one-4-13C | CDN-C-5967-0.05G | 68165-57-1 | 99 atom % 13C, min 98% Chemical Purity | 0.05 g | Price available upon login[2] |

| DC Chemicals | This compound | Not specified | 68165-57-1 | Information available upon request | Not specified | Quotation required[3] |

| GlpBio | This compound | GC68861 | 68165-57-1 | Purity: >99.00%, Isotopic Enrichment: 99.0% | Not specified | Quotation required[4] |

Experimental Protocol: Quantification of Cholestenone in Serum using this compound and LC-MS/MS

This protocol details a method for the accurate quantification of endogenous cholestenone in human serum using this compound as an internal standard, leveraging the principle of isotope dilution mass spectrometry.[5] This method is adapted from established protocols for similar sterol quantification.[6][7][8]

Materials and Reagents

-

This compound (from a reputable supplier)

-

Human serum samples

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Sample Preparation (Protein Precipitation)

-

Thaw Samples : Allow frozen human serum samples and this compound internal standard stock solution to thaw at room temperature.

-

Spike Internal Standard : In a microcentrifuge tube, add a known amount of this compound internal standard solution to a specific volume of serum (e.g., 10 µL of a 1 µg/mL this compound solution to 100 µL of serum). The amount of internal standard should be optimized based on the expected concentration of the analyte in the samples.

-

Protein Precipitation : Add three to four volumes of cold acetonitrile (e.g., 300-400 µL for 100 µL of serum) to precipitate proteins.[6]

-

Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

-

Transfer to Autosampler Vials : Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of sterols.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Methanol with 0.1% formic acid.

-

Gradient : A gradient elution should be optimized to achieve good separation of cholestenone from other matrix components. A typical gradient might start at 50% B, increase to 98% B over several minutes, hold for a few minutes, and then return to initial conditions for equilibration.

-

Flow Rate : A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

-

Column Temperature : Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sterols.

-

Multiple Reaction Monitoring (MRM) : The mass spectrometer should be operated in MRM mode to monitor specific precursor-to-product ion transitions for both endogenous cholestenone and the this compound internal standard. The specific transitions will need to be determined by infusing the individual standards.

-

Optimization : Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to maximize signal intensity.

-

Data Analysis and Quantification

-

Calibration Curve : Prepare a calibration curve by spiking known concentrations of a certified cholestenone standard into a surrogate matrix (e.g., charcoal-stripped serum) that is free of endogenous cholestenone. A constant amount of this compound internal standard is added to each calibrator.

-

Ratio Calculation : For each sample and calibrator, calculate the peak area ratio of the analyte (cholestenone) to the internal standard (this compound).

-

Quantification : Plot the peak area ratios of the calibrators against their corresponding concentrations to generate a calibration curve. The concentration of cholestenone in the unknown samples can then be determined from this curve using their measured peak area ratios.

Visualized Workflows and Concepts

To further elucidate the experimental process and underlying principles, the following diagrams are provided.

Caption: A typical experimental workflow for the quantification of cholestenone.

Caption: The principle of isotope dilution mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Cholesten-3-one-4-13C | LGC Standards [lgcstandards.com]

- 3. This compound|CAS 68165-57-1|DC Chemicals [dcchemicals.com]

- 4. glpbio.cn [glpbio.cn]

- 5. biorxiv.org [biorxiv.org]

- 6. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotope Labeling with Cholestenone-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation and incorporation of these molecules through complex biochemical pathways. Cholestenone-¹³C, a carbon-13 labeled version of the cholesterol metabolite 4-cholesten-3-one, serves as a valuable tracer in lipid metabolism research. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of Cholestenone-¹³C in cellular and metabolic studies.

Cholestenone is an oxidized derivative of cholesterol and has been shown to influence lipid metabolism and cellular signaling. The introduction of a ¹³C label allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigations into its uptake, conversion, and downstream effects. This guide is intended for researchers, scientists, and drug development professionals who wish to employ Cholestenone-¹³C as a tool to unravel the complexities of lipid biology.

Core Principles of ¹³C Isotope Labeling

The fundamental principle of ¹³C isotope labeling lies in the introduction of a substrate enriched with the stable isotope ¹³C into a biological system. This labeled substrate is then taken up by cells and participates in metabolic reactions. As the ¹³C atoms are incorporated into various downstream metabolites, their presence can be detected and quantified using analytical techniques such as mass spectrometry. The mass shift resulting from the incorporation of ¹³C allows for the differentiation of labeled and unlabeled molecules, providing a clear picture of the metabolic pathways involved.

Data Presentation: Quantitative Analysis of Cholestenone-¹³C Labeling

The data generated from Cholestenone-¹³C labeling experiments can provide quantitative insights into the metabolic fate of this molecule. A key output of such experiments is the mass isotopologue distribution (MID), which describes the relative abundance of each isotopologue of a given metabolite. The following table presents hypothetical MID data for a downstream metabolite of Cholestenone-¹³C, illustrating how the incorporation of the ¹³C label can be quantified.

| Metabolite | Isotopologue | Relative Abundance (%) |

| Metabolite X | M+0 | 25.3 |

| M+1 | 15.1 | |

| M+2 | 35.8 | |

| M+3 | 23.8 | |

| Metabolite Y | M+0 | 45.6 |

| M+1 | 22.1 | |

| M+2 | 18.5 | |

| M+3 | 13.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from a ¹³C-labeling experiment might be presented.

Experimental Protocols

The following is a detailed methodology for a typical cell-based Cholestenone-¹³C labeling experiment, from cell culture to sample analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., human hepatocellular carcinoma (HCC) cells or breast cancer cell lines like MCF-7) in a suitable culture dish and allow them to adhere and reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing Cholestenone-¹³C at the desired final concentration. The labeled cholestenone should be dissolved in a suitable solvent (e.g., ethanol) before being added to the medium.

-

Labeling: Remove the existing culture medium from the cells and replace it with the Cholestenone-¹³C labeling medium. Incubate the cells for a specific period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled compound.

Cell Harvesting and Metabolite Extraction

-

Quenching Metabolism: At the end of the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

-

Phase Separation: Add chloroform (B151607) and water to the cell lysate to induce phase separation. The upper aqueous phase will contain polar metabolites, while the lower organic phase will contain lipids, including Cholestenone-¹³C and its metabolites.

-

Sample Preparation: Separate the organic phase and dry it under a stream of nitrogen. The dried lipid extract can then be reconstituted in a suitable solvent for analysis.

Analytical Methods: LC-MS/MS Analysis

-

Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC) with a C18 reversed-phase column. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing a modifier like formic acid is typically used.

-

Mass Spectrometry Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire data in either full scan mode to identify all ions or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify Cholestenone-¹³C and its expected metabolites based on their precursor and product ion masses.

Signaling Pathways and Experimental Workflows

Cholestenone and LXR-Mediated Lipid Metabolism

Cholestenone has been shown to influence lipid metabolism by activating Liver X Receptors (LXRs). LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis. The following diagram illustrates the proposed signaling pathway.

Caption: Cholestenone-¹³C activates LXR, leading to increased cholesterol efflux and decreased lipogenesis.

Minor Pathway of Bile Acid Synthesis from Cholestenone

Cholestenone can also be a substrate in a minor pathway for bile acid synthesis, involving the enzymes CYP27A1 and CYP7A1.

Caption: A minor pathway for the conversion of Cholestenone-¹³C to bile acids.

Experimental Workflow for Cholestenone-¹³C Labeling

The following diagram outlines the general workflow for a Cholestenone-¹³C isotope labeling experiment.

Caption: General workflow for a Cholestenone-¹³C isotope labeling experiment.

Conclusion

Isotope labeling with Cholestenone-¹³C is a valuable technique for elucidating the intricate roles of this cholesterol metabolite in cellular processes. This guide provides a foundational understanding of the principles, experimental considerations, and potential applications of this method. By tracing the metabolic fate of Cholestenone-¹³C, researchers can gain deeper insights into lipid metabolism, cellular signaling, and the development of novel therapeutic strategies for diseases with dysregulated lipid homeostasis. The detailed protocols and workflow diagrams presented here serve as a practical resource for scientists embarking on studies utilizing this powerful analytical tool.

Cholestenone-¹³C as a Biomarker in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestenone, an intermediate in cholesterol metabolism, is gaining significant attention as a biomarker for assessing metabolic flux, particularly in the context of bile acid synthesis and related disorders. The use of its stable isotope-labeled form, Cholestenone-¹³C, offers a powerful tool for dynamic studies of metabolic pathways, providing insights into enzyme activity and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of Cholestenone-¹³C in metabolic research and drug development.

Cholestenone is primarily metabolized in the liver and is a key substrate in pathways leading to the formation of bile acids.[1] Stable isotope-labeled compounds like Cholestenone-¹³C are invaluable as tracers in metabolic studies and as internal standards for quantitative analysis by mass spectrometry.[1] The use of ¹³C-labeled tracers allows for the differentiation between endogenous and newly synthesized molecules, enabling precise measurement of metabolic fluxes.

Metabolic Pathways Involving Cholestenone

Cholestenone is a central intermediate in the bile acid synthesis pathway, which is crucial for cholesterol homeostasis. There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

The Classic (Neutral) Pathway

The classic pathway is the major route for bile acid synthesis in humans. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. Cholestenone's involvement is downstream, as its derivative, 7α-hydroxy-4-cholesten-3-one (C4), is a key intermediate. The concentration of C4 in serum is considered a reliable surrogate marker for the activity of CYP7A1 and the overall rate of bile acid synthesis.[2]

The Alternative (Acidic) Pathway and Cholestenone Metabolism

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway can also metabolize cholestenone. CYP27A1 can 27-hydroxylate cholestenone, diverting it towards bile acid synthesis. A deficiency in CYP27A1, as seen in cerebrotendinous xanthomatosis (CTX), can lead to an accumulation of cholestanol, which is formed from cholestenone when the CYP27A1-mediated pathway is blocked.

Data Presentation: Quantitative Analysis of Cholestenone-Related Metabolites

The following tables summarize quantitative data for 7α-hydroxy-4-cholesten-3-one (C4), a key downstream metabolite of cholestenone and a widely accepted biomarker for bile acid synthesis. These values provide a baseline for understanding the expected physiological and pathological concentrations.

Table 1: Serum C4 Concentrations in Healthy and Diseased States

| Population | Mean C4 Concentration (ng/mL) | Range (ng/mL) | Reference |

| Healthy Adults | 12 | 3 - 40 | [3] |

| Healthy Children (9 months - 18 years) | 22.8 ± 15.8 | - | [4] |

| Patients with Gallstones | - | - | [5] |

| Patients with Chronic Cholestatic Liver Disease | - | - | [5] |

| Patients with Extrahepatic Cholestasis | <1.5 | <0.9 - 3 | [3] |

| Patients with Liver Cirrhosis | <1.5 | <0.9 - 38 | [3] |

| Patients on Cholestyramine Treatment | 188 | 54 - 477 | [3] |

| Patients with Ileal Resection | 397 | 128 - 750 | [3] |

| Patients with Short Bowel Syndrome | 299.6 ± 167.8 | 105.7 - 562.1 | [4] |

Table 2: Endogenous C4 Concentrations in Preclinical Models

| Species | Mean C4 Concentration (ng/mL) | Reference |

| Rat | 53.0 ± 16.5 | [6] |

| Monkey | 6.8 ± 5.6 | [6] |

Experimental Protocols

Experimental Workflow for in vivo Cholestenone-¹³C Tracer Studies

A typical in vivo study using Cholestenone-¹³C as a tracer to measure metabolic flux involves several key steps, from tracer administration to data analysis. This workflow is designed to quantify the conversion of Cholestenone-¹³C to its downstream metabolites, providing a direct measure of pathway activity.

Detailed Protocol 1: In Vivo Administration and Sample Collection

This protocol is adapted from established methods for in vivo stable isotope tracer studies in cholesterol metabolism.[1]

-

Animal Model: Use an appropriate animal model for the metabolic question (e.g., wild-type mice, db/db mice for metabolic syndrome studies, or models of cholestatic liver disease).

-

Tracer Preparation: Solubilize a known amount of Cholestenone-¹³C in a suitable vehicle for intravenous administration (e.g., Intralipid).

-

Tracer Administration: Administer the Cholestenone-¹³C solution via intravenous injection or infusion. The dosage and infusion rate should be optimized based on preliminary studies to achieve detectable enrichment in the target metabolites.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Isolation: Immediately centrifuge the blood samples to separate the plasma.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated Cholestenone or a related ¹³C-labeled steroid) to the plasma samples.

-

Storage: Store the plasma samples at -80°C until analysis.

Detailed Protocol 2: LC-MS/MS Quantification of Cholestenone-¹³C and its Metabolites

This protocol is a composite based on methods for quantifying related sterols and their isotopologues.[6][7]

-

Sample Preparation (Protein Precipitation and Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an antioxidant (e.g., BHT) to precipitate proteins.

-

Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

Liquid Chromatography (LC):

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: Develop a gradient to separate Cholestenone and its more polar metabolites (e.g., start at 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for unlabeled Cholestenone, Cholestenone-¹³C, and their respective metabolites. For example:

-

Unlabeled Cholestenone: Monitor the transition corresponding to its protonated molecule [M+H]⁺ to a specific fragment ion.

-

Cholestenone-¹³C: The precursor ion will be shifted by the number of ¹³C atoms. Monitor the transition from the ¹³C-labeled precursor to the corresponding fragment ion.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Applications in Drug Development

The use of Cholestenone-¹³C as a pharmacodynamic biomarker holds significant promise in the development of drugs targeting metabolic diseases.

-

Assessing Target Engagement and Efficacy: For drugs designed to modulate enzymes involved in bile acid synthesis (e.g., CYP7A1 inhibitors or activators), Cholestenone-¹³C can provide a direct readout of the drug's effect on the metabolic pathway. A change in the rate of conversion of Cholestenone-¹³C to its downstream metabolites would indicate target engagement and provide a quantitative measure of the drug's efficacy.

-

Investigating Drug-Induced Metabolic Changes: Some drugs may have off-target effects on cholesterol and bile acid metabolism. Cholestenone-¹³C can be used in preclinical toxicology and safety studies to assess whether a drug candidate alters these critical metabolic pathways.

-

Patient Stratification: In clinical trials, baseline rates of bile acid synthesis, as measured by Cholestenone-¹³C flux, could potentially be used to stratify patients who are more likely to respond to a particular therapy.

-

Studies in NASH and Cholestatic Diseases: In non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases, bile acid metabolism is often dysregulated. Cholestenone-¹³C can be a valuable tool in preclinical models of these diseases to understand the pathophysiology and to evaluate the mechanism of action of novel therapeutic agents.[8]

Conclusion

Cholestenone-¹³C is a versatile and powerful tool for researchers and drug developers in the field of metabolic diseases. Its application in stable isotope tracer studies allows for the precise and dynamic quantification of metabolic fluxes through the bile acid synthesis pathway. By providing detailed protocols and a framework for data interpretation, this guide aims to facilitate the adoption of Cholestenone-¹³C as a key biomarker in both basic and translational research, ultimately contributing to a better understanding of metabolic regulation and the development of new therapies for metabolic disorders.

References

- 1. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel therapeutic targets for cholestatic and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Cholestenone-13C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Cholestenone-13C. The document outlines potential degradation pathways, detailed experimental protocols for stability-indicating analysis, and summarizes key stability data. This guide is intended to support researchers and professionals in the pharmaceutical and life sciences sectors in maintaining the integrity and ensuring the accurate use of this compound in their studies.

Introduction to this compound

This compound is the isotopically labeled form of Cholestenone (4-Cholesten-3-one), an intermediate in cholesterol metabolism.[1][2] Due to the incorporation of a stable isotope, this compound is a valuable tool in metabolic research, often used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[] Ensuring its stability is paramount for the accuracy and reproducibility of experimental results.

Recommended Storage Conditions and Stability Summary

Proper storage is critical to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions based on commercially available data.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

Source: MedChemExpress Technical Data Sheet

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent Condition | Temperature | Duration |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Source: MedChemExpress Technical Data Sheet

For the unlabeled counterpart, Cholestenone, stability of at least 4 years has been reported at -20°C. Another isotopically labeled variant, deuterated cholestenone, is recommended to be stored at room temperature, protected from light and moisture.

Potential Degradation Pathways

-

Hydrolysis: The enone functionality may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the opening of the A-ring or other rearrangements.

-

Oxidation: The cyclic ketone is a potential site for oxidation, such as a Baeyer-Villiger oxidation, which would convert the ketone into a lactone (an ester within a ring). This type of reaction can be initiated by peroxy acids or other strong oxidizing agents.

-

Photodegradation: As an unsaturated ketone, this compound may be sensitive to light. UV radiation can induce various photochemical reactions in α,β-unsaturated ketones, leading to isomerization, dimerization, or other rearrangements.

The following diagram illustrates these hypothetical degradation pathways.

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability-Indicating Analysis

To assess the stability of this compound, a validated stability-indicating analytical method is required. The following protocols outline a general approach for a forced degradation study and the development of a suitable LC-MS/MS method.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation | Solid State | 80°C | 7 days |

| Photostability | Solid State | ICH Q1B Option 2 | As per guidelines |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Hydrolysis: Add the stock solution to the acidic or basic medium to achieve a final concentration of approximately 100 µg/mL. Incubate at the specified temperature and time points. Neutralize the samples before analysis.

-

Oxidation: Add the stock solution to the hydrogen peroxide solution to a final concentration of 100 µg/mL. Protect from light and keep at room temperature for the specified duration.

-

Thermal: Store the solid compound in a temperature-controlled oven.

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at the designated time points using a developed stability-indicating method (see section 4.2). A control sample, protected from stress, should be analyzed concurrently.

Stability-Indicating LC-MS/MS Method

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its degradation products.

Table 4: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | This compound: To be determined experimentallyDegradation Products: To be determined from stressed samples |

| Internal Standard | Deuterated Cholestenone (Cholestenone-d7) |

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

The following diagram illustrates a typical workflow for a stability study.

Caption: A typical experimental workflow for conducting a stability study of this compound.

Application in Metabolic Tracing

This compound is primarily used as a tracer to study cholesterol metabolism and related pathways. The diagram below illustrates how this compound can be used in a cell-based assay to trace its conversion into downstream metabolites.

Caption: A schematic of a metabolic tracing experiment using this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage of this compound. While specific degradation data is limited, the provided information on storage conditions, potential degradation pathways, and detailed protocols for stability-indicating analysis will aid researchers in maintaining the quality and integrity of this important research tool. Adherence to the recommended storage conditions and the use of validated analytical methods are essential for obtaining reliable and reproducible results in studies utilizing this compound.

References

Safety and Handling Guidelines for Cholestenone-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Cholestenone-13C, a 13C-labeled derivative of Cholestenone. While the toxicological properties of this compound have not been exhaustively investigated, the following guidelines are based on available data for Cholestenone and general principles of laboratory safety for handling research chemicals. The isotopic labeling is not expected to alter the chemical's hazardous properties.

Hazard Identification and Classification

This compound is classified with potential hazards that necessitate careful handling to minimize exposure to laboratory personnel and the environment.

GHS Hazard Statements:

Potential Health Effects:

-

May be irritating to the mucous membranes and upper respiratory tract.[1]

-

Potential for harm through inhalation, ingestion, or skin absorption.[1]

-

May cause irritation to the eyes, skin, or respiratory system.[1]

-

The toxicological effects of this product have not been thoroughly studied.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 68165-57-1 | [3][4] |

| Molecular Formula | Not explicitly found for 13C variant, C27H44O for unlabeled | [5] |

| Molecular Weight | 385.63 g/mol | [4][6] |

| Appearance | Solid, white to light yellow crystals or powder | [7] |

| Melting Point | 79 - 82 °C (for unlabeled Cholestenone) | [8] |

| Solubility | Soluble in DMSO. Insoluble in water. | [4][8] |

| Stability | Stable under recommended storage conditions. | [5] |

Toxicological Data

Limited toxicological data is available for Cholestenone. The information below is for the unlabeled compound and should be considered relevant for the 13C-labeled version.

| Data Point | Value | Reference |

| Acute Toxicity | The toxicological properties have not been thoroughly investigated.[1] | [1] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[2] | [2] |

| Specific Organ Toxicity | Toxic to rats at doses of 700-1,000 mg/kg per day, affecting the adrenal gland.[5][7] | [5][7] |

Handling and Storage

Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Storage:

-

Recommended storage temperatures:

-

Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE | Specification | Reference |

| Eye Protection | Safety glasses with side shields or goggles. | [1][9] |

| Hand Protection | Compatible chemical-resistant gloves. | [1][9] |

| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure. | [1][9] |

| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or for large-scale operations.[1][9] | [1][9] |

Experimental Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1]

-

Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Evacuate: Evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including a respirator, safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled container for disposal.[9] For solutions, absorb the spill with an inert material and place it in a chemical waste container.

-

Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical.[1]

-

Unsuitable Extinguishing Media: A solid water stream may be inefficient.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Disposal

Chemical waste must be disposed of in accordance with all applicable regulations.

-

Classification: Determine if the waste is hazardous.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Do not dispose of it in the sewer system.[2]

Visualization of Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Emergency Response for Exposure or Spill

This flowchart outlines the decision-making process in the event of an accidental exposure or spill.

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|68165-57-1|COA [dcchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound|CAS 68165-57-1|DC Chemicals [dcchemicals.com]

- 7. 4-Cholesten-3-one | 601-57-0 [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for Cholestenone (HMDB0000921) [hmdb.ca]

- 9. fishersci.fr [fishersci.fr]

Methodological & Application

Application Note: High-Throughput Quantification of Cholestenone Using Cholestenone-¹³C₃ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestenone (Cholest-4-en-3-one) is a key intermediate in cholesterol metabolism and a biomarker for various physiological and pathological processes. Accurate and precise quantification of cholestenone in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholestenone, employing a stable isotope-labeled internal standard, Cholestenone-¹³C₃, to ensure the highest level of accuracy.

Stable isotope dilution is the gold standard for quantitative mass spectrometry. The use of a ¹³C-labeled internal standard is particularly advantageous as it co-elutes perfectly with the unlabeled analyte and is not susceptible to isotopic exchange, which can sometimes be a concern with deuterium-labeled standards. This leads to superior correction for matrix effects and variations in sample preparation and instrument response, resulting in highly reliable data.

Signaling Pathway Context: Cholesterol Oxidation

Cholestenone is a product of cholesterol oxidation, a complex process with both enzymatic and non-enzymatic pathways. These pathways are integral to cholesterol homeostasis and are implicated in various diseases, including atherosclerosis and neurodegenerative disorders.[1][2][3][4] Understanding the context of cholestenone's formation is vital for interpreting its quantitative data.

References

- 1. Oxidized cholesterol species as signaling molecules in the brain: diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol - Wikipedia [en.wikipedia.org]

- 4. Cholesterol oxidation products and disease: an emerging topic of interest in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Steroid Profiling by GC-MS using Cholestenone-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of steroids in biological matrices. Its high chromatographic resolution and sensitive detection capabilities allow for the separation and quantification of a wide array of structurally similar steroid hormones and their metabolites. Accurate quantification in complex biological samples, however, necessitates the use of an internal standard to correct for variations in sample preparation and instrument response. Cholestenone-13C, a stable isotope-labeled analog of the endogenous cholesterol metabolite cholestenone, serves as an ideal internal standard for such applications. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer.

This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative profiling of steroids by GC-MS.

Principle of Steroid Profiling with a Stable Isotope-Labeled Internal Standard

The fundamental principle of using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the workflow. During sample preparation, any loss of the target analytes will be accompanied by a proportional loss of the internal standard. In the final GC-MS analysis, the ratio of the peak area of the native steroid to the peak area of the this compound is used to calculate the concentration of the native steroid. This method significantly improves the accuracy and precision of quantification by compensating for matrix effects and procedural inconsistencies.

Applications

The use of this compound as an internal standard in GC-MS steroid profiling is applicable to a wide range of research and clinical areas, including:

-

Endocrinology: Studying disorders of steroid synthesis and metabolism.

-

Clinical Chemistry: Diagnostic testing for endocrine-related diseases.

-

Drug Development: Assessing the effect of new drugs on steroidogenic pathways.

-

Metabolomics: Comprehensive profiling of the steroid metabolome in various physiological and pathological states.

-

Biomarker Discovery: Identifying novel steroid biomarkers for disease diagnosis and prognosis. Cholestenone itself has been identified as a potential biomarker in certain infectious diseases, such as tuberculosis, where it is produced by the pathogen from host cholesterol[1][2].

Experimental Protocols

Protocol 1: Steroid Extraction from Human Plasma

This protocol outlines the liquid-liquid extraction of steroids from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized, typically in the range of 10-100 ng/mL in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples at room temperature.

-

Pipette 500 µL of plasma into a clean glass test tube.

-

Add a known amount of the this compound internal standard solution to each sample. The final concentration should be chosen to be in the mid-range of the expected analyte concentrations.

-

Vortex briefly to mix.

-

Add 5 mL of a MTBE:Hexane (1:1, v/v) solvent mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a new clean glass tube.

-

Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

Protocol 2: Derivatization of Steroids for GC-MS Analysis

Derivatization is essential to increase the volatility and thermal stability of steroids for GC-MS analysis. This protocol describes a two-step derivatization process involving methoximation followed by silylation.

Materials:

-

Dried steroid extracts from Protocol 1

-

Pyridine

-

Methoxyamine hydrochloride (MEOX.HCl)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

To the dried steroid extract, add 50 µL of a 2% solution of MEOX.HCl in pyridine. This step protects the keto groups.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

Cool the samples to room temperature.

-

Add 50 µL of MSTFA + 1% TMCS. This reagent will silylate the hydroxyl groups.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

Cool the samples to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of Derivatized Steroids

This protocol provides a general set of GC-MS parameters for the analysis of derivatized steroids. These parameters should be optimized for the specific instrument and analytes of interest.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

GC-MS Parameters (Example):

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 290°C, then ramp at 5°C/min to 320°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Analysis:

-

Identify the peaks corresponding to the target steroids and this compound based on their retention times and characteristic ions.

-

Integrate the peak areas for the selected ions of each analyte and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Calculate the concentration of the steroids in the unknown samples using the regression equation from the calibration curve.

Quantitative Data

The following tables provide a template for the presentation of quantitative data from a validated steroid profiling assay using this compound as an internal standard. Please note that the values presented are for illustrative purposes and should be determined experimentally for each specific assay.

Table 1: GC-MS Parameters for Selected Steroids and this compound (Hypothetical)

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Testosterone | 10.5 | 432.3 | 417.3 |

| Progesterone | 11.2 | 386.3 | 371.3 |

| Cortisol | 15.8 | 605.4 | 515.3 |

| This compound (IS) | 9.8 | 460.4 | 373.3 |

Note: The number of carbons labeled in this compound will determine its exact mass shift.

Table 2: Calibration Curve and Performance Data (Hypothetical)

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Testosterone | 0.5 - 200 | >0.995 | 0.1 | 0.5 |

| Progesterone | 1.0 - 500 | >0.995 | 0.2 | 1.0 |

| Cortisol | 5.0 - 1000 | >0.995 | 1.0 | 5.0 |

Table 3: Precision and Recovery Data (Hypothetical)

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |

| Testosterone | 10 | < 10% | < 15% | 90 - 110% |

| 100 | < 8% | < 12% | 95 - 105% | |

| Progesterone | 20 | < 10% | < 15% | 88 - 112% |

| 200 | < 7% | < 11% | 92 - 108% | |

| Cortisol | 50 | < 12% | < 15% | 85 - 115% |

| 500 | < 9% | < 13% | 90 - 110% |

Visualizations

Caption: Workflow for GC-MS based steroid profiling using an internal standard.

Caption: Cholestenone as an intermediate in steroid metabolism.

References

Application Note: Tracking In Vivo Lipid Metabolism with Cholestenone-¹³C

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

- 4. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cholestenone-13C Tracer Experiments in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestenone is a keto-derivative of cholesterol, formed by the oxidation of the 3β-hydroxyl group. In mammalian cells, cholestenone is a metabolite of cholesterol and is primarily processed in the liver.[1] Understanding the metabolic fate of cholestenone is crucial for elucidating cholesterol catabolism, bile acid synthesis, and the pathophysiology of various metabolic diseases. Stable isotope tracer studies using Cholestenone-13C are powerful tools to track its conversion into downstream metabolites, providing quantitative insights into the activity of specific metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for conducting this compound tracer experiments in cell culture, from cell preparation to sample analysis by mass spectrometry.

Key Applications

-

Metabolic Flux Analysis: Quantifying the rate of cholestenone conversion to its downstream metabolites in various cell types.

-

Drug Discovery: Screening for compounds that modulate cholestenone metabolism.

-

Disease Modeling: Investigating alterations in cholestenone metabolism in cellular models of liver diseases, cardiovascular diseases, and metabolic disorders.

-

Pathway Elucidation: Identifying novel metabolites and pathways in cholesterol catabolism.

Experimental Design Considerations

-

Cell Line Selection: Hepatocytes are the most relevant cell type for studying cholestenone metabolism due to their high expression of the necessary enzymes.[1] Primary human hepatocytes or hepatoma cell lines like HepG2 are commonly used.

-

This compound Concentration: The optimal concentration of the tracer should be determined empirically for each cell line and experimental setup. A starting concentration in the range of 1-10 µM is recommended. It is crucial to ensure that the chosen concentration is not cytotoxic.

-

Labeling Time: The incubation time should be sufficient to allow for measurable incorporation of the 13C label into downstream metabolites. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration.

-

Controls: Appropriate controls are essential for data interpretation, including unlabeled cholestenone-treated cells and vehicle-treated cells.

Protocol 1: Cell Culture Preparation and Labeling with this compound

This protocol describes the general procedure for culturing and labeling adherent cells, such as hepatocytes, with this compound.

Materials:

-

Selected cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in ethanol (B145695) or DMSO)

-

Unlabeled cholestenone (for control)

-

Vehicle control (e.g., ethanol or DMSO)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the cells into culture plates at a density that will result in 70-80% confluency on the day of the experiment.

-

For a 6-well plate, a typical seeding density is 2 x 10^5 cells/well.

-

-

Preparation of Labeling Medium:

-

On the day of the experiment, prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 5 µM).

-

Prepare control media containing unlabeled cholestenone at the same concentration and a vehicle control.

-

Pre-warm the media to 37°C.

-

-

Cell Labeling:

-

Aspirate the old medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling or control medium to the respective wells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired labeling period.

-

-

Cell Harvesting:

-

At the end of the incubation period, place the culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to metabolite extraction (Protocol 2).

-

Table 1: Recommended Seeding Densities

| Plate Format | Seeding Density (cells/well) | Medium Volume (mL/well) |

| 6-well | 2.0 x 10^5 | 2 |

| 12-well | 1.0 x 10^5 | 1 |

| 24-well | 0.5 x 10^5 | 0.5 |

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

This protocol describes a method for extracting steroids, including cholestenone and its metabolites, from cultured cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Ice-cold PBS

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Cell scraper

-

1.5 mL microcentrifuge tubes

-

Refrigerated centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Lysis and Phase Separation:

-

After washing with ice-cold PBS (Protocol 1, step 4), add 500 µL of pre-chilled (-80°C) 80% methanol to each well.

-

Scrape the cells from the bottom of the well and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of MTBE to each tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Add 250 µL of water to induce phase separation.

-

Vortex for 30 seconds.

-

-

Extraction:

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Three layers will be visible: an upper organic layer (containing lipids and steroids), a lower aqueous layer (containing polar metabolites), and a protein pellet at the interface.

-

Carefully collect the upper organic layer and transfer it to a new clean tube.

-

-

Sample Preparation for LC-MS:

-

Dry the extracted organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 methanol:water).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Table 2: Example LC-MS/MS Parameters for Cholestenone Analysis

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of steroids |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Example) | Precursor ion (M+H)+ -> Product ion |

| This compound (Example) | To be determined based on the specific isotopic labeling pattern |

Note: The exact MRM transitions will depend on the specific 13C labeling pattern of the cholestenone tracer used.

Signaling Pathways and Experimental Workflows

Cholestenone Metabolism Pathway

Cholestenone is an intermediate in the catabolism of cholesterol. In the liver, it can be further metabolized through various enzymatic reactions. The diagram below illustrates a simplified overview of the relevant pathways.

A simplified diagram of this compound metabolism.

Experimental Workflow

The following diagram outlines the key steps in a this compound tracer experiment.

Workflow for this compound tracer experiments.

Data Presentation

Quantitative data from this compound tracer experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 3: Example Data Table for 13C Incorporation into Metabolites

| Metabolite | Retention Time (min) | Unlabeled (Peak Area) | Labeled (Peak Area) | % 13C Incorporation |

| Cholestenone | 12.5 | 1.2 x 10^6 | 8.5 x 10^7 | 98.6 |

| 7α-hydroxy-4-cholesten-3-one | 10.2 | 5.8 x 10^5 | 2.1 x 10^6 | 78.4 |

| Metabolite X | 9.8 | 2.3 x 10^4 | 9.7 x 10^4 | 80.8 |

% 13C Incorporation = [Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)] x 100

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Conclusion

This compound tracer experiments are a valuable methodology for investigating cholesterol metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute these studies. Careful optimization of experimental parameters and rigorous data analysis are critical for obtaining high-quality, reproducible results that will advance our understanding of metabolic pathways in health and disease.

References

Application Notes and Protocols for NMR Analysis of Cholestenone-¹³C Labeled Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Cholestenone samples isotopically labeled with Carbon-13 (¹³C). This document outlines detailed protocols for sample preparation, data acquisition using various NMR techniques, and data analysis, facilitating the structural elucidation and metabolic tracking of this important steroid intermediate.

Introduction to NMR Spectroscopy of ¹³C-Labeled Cholestenone

Cholestenone, an intermediate in cholesterol metabolism, is a pivotal molecule in various biological pathways. The use of ¹³C labeling in conjunction with NMR spectroscopy offers a powerful tool for tracing the metabolic fate of cholesterol and for detailed structural analysis of cholestenone and its derivatives. The low natural abundance of ¹³C (approximately 1.1%) often necessitates isotopic enrichment to obtain high-quality NMR spectra, particularly for more advanced techniques like 2D NMR. These notes focus on the application of one-dimensional (1D) ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Data Presentation: ¹³C NMR Chemical Shifts for Cholestenone

The following table summarizes the reported ¹³C NMR chemical shifts for Cholest-4-en-3-one. These values are crucial for the assignment of signals in experimentally acquired spectra. The data is compiled from the Spectral Database for Organic Compounds (SDBS) and other literature sources.[1][2]

Table 1: ¹³C Chemical Shifts (δ) for Cholest-4-en-3-one

| Carbon Atom | Chemical Shift (ppm) | Carbon Atom | Chemical Shift (ppm) |

| 1 | 35.7 | 15 | 24.2 |

| 2 | 33.9 | 16 | 28.2 |

| 3 | 199.6 | 17 | 56.1 |

| 4 | 123.8 | 18 | 11.9 |

| 5 | 171.5 | 19 | 17.4 |

| 6 | 32.9 | 20 | 35.8 |

| 7 | 31.9 | 21 | 18.7 |

| 8 | 35.5 | 22 | 36.2 |

| 9 | 53.8 | 23 | 23.8 |

| 10 | 38.6 | 24 | 39.5 |

| 11 | 20.8 | 25 | 28.0 |

| 12 | 39.9 | 26 | 22.5 |

| 13 | 42.4 | 27 | 22.8 |

| 14 | 55.9 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent used is typically deuterated chloroform (B151607) (CDCl₃).[1]

Experimental Protocols

This section provides detailed methodologies for the key NMR experiments used in the analysis of ¹³C-labeled cholestenone.

Sample Preparation